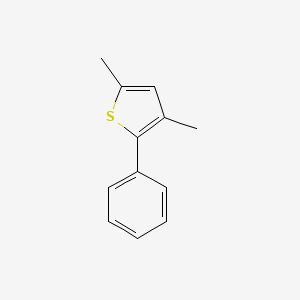

2,4-Dimethyl-5-phenylthiophene

Description

Evolution of Thiophene (B33073) Chemistry in Academic Research

The journey of thiophene chemistry began with its discovery in the late 19th century by Victor Meyer, who identified it as a contaminant in benzene (B151609) derived from coal tar. nih.govderpharmachemica.com Initially, research focused on understanding the fundamental properties of this novel sulfur-containing five-membered heterocyclic compound. derpharmachemica.com Its structure, C₄H₄S, presents as a planar, aromatic ring, analogous to furan (B31954) and pyrrole (B145914) but with distinct chemical reactivity. numberanalytics.comwikipedia.org The aromaticity of thiophene, comparable to that of benzene, is a key factor in its stability and its ability to undergo extensive substitution reactions. numberanalytics.comwikipedia.org

Early academic work centered on electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation, which highlighted the reactivity of the thiophene ring. derpharmachemica.comresearchgate.net Over the years, research has evolved significantly, moving from basic characterization to the development of sophisticated synthetic methodologies. mdpi.com Modern approaches, such as metal-catalyzed cross-coupling reactions and innovative cyclization of functionalized alkynes, have enabled the regioselective synthesis of highly substituted thiophene derivatives, which was previously a significant challenge. numberanalytics.commdpi.com This evolution has expanded the synthetic chemist's toolbox, allowing for the creation of complex molecules with tailored properties. nih.gov

Importance of Substituted Thiophenes in Modern Chemical Sciences

Substituted thiophenes are a cornerstone of modern chemical sciences due to their wide-ranging applications in medicinal chemistry and materials science. mdpi.comnih.govresearchgate.net The thiophene ring is considered a "privileged scaffold," meaning its structure is frequently found in biologically active compounds. nih.gov In drug discovery, the thiophene nucleus is often used as a bioisostere for a benzene ring, allowing for the modification of a drug candidate's properties without losing its biological activity. wikipedia.org This has led to the incorporation of thiophene derivatives in a variety of pharmaceuticals, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. nih.govresearchgate.netbohrium.com Several commercially available drugs contain the thiophene moiety, underscoring its therapeutic importance. nih.govresearchgate.net

Beyond pharmaceuticals, substituted thiophenes are integral to the field of materials science. Their unique electronic and photophysical properties make them ideal building blocks for organic electronics. Thiophene-based polymers, such as polythiophene, become electrically conductive upon partial oxidation and are used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). wikipedia.orgresearchgate.net The versatility of thiophene chemistry allows for fine-tuning of the material's properties, such as charge mobility, stability, and absorption spectra, by modifying the substituents on the thiophene ring. researchgate.net

Contextualizing 2,4-Dimethyl-5-phenylthiophene within Thiophene Research Paradigms

This compound, with the molecular formula C₁₂H₁₂S, is a specific substituted thiophene that has garnered research interest for its distinct properties and applications. scbt.com Its structure, featuring two methyl groups and a phenyl group on the thiophene ring, imparts specific electronic characteristics that are advantageous in several advanced research areas.

One significant area of application for this compound is in materials science, particularly in the development of organic electronics and photochromic materials. For instance, derivatives of this compound are used as components in diarylethene-based photochromic switches. rsc.orgacs.org These molecular switches can be reversibly converted between two stable isomers by irradiation with light of different wavelengths, a property essential for applications in optical data storage and molecular electronics. rsc.orgacs.org The substitution pattern of this compound influences the properties of these switches, such as their thermal stability and quantum yields for ring-opening and closing reactions. acs.org

Furthermore, studies on the excited-state dynamics of this compound have provided fundamental insights into the photophysical processes of phenylthiophene compounds. rsc.orgconsensus.app Research using ultrafast transient absorption spectroscopy has shown that the methyl substituents on the thiophene ring significantly influence the rate of intersystem crossing to the triplet state. rsc.orgconsensus.app Specifically, this compound exhibits a much faster rate of intersystem crossing compared to less substituted phenylthiophenes, which has implications for its potential use in applications requiring efficient triplet state formation. rsc.org The compound has also been utilized in synthetic chemistry as a precursor for more complex molecules. For example, it can undergo reactions like chloromethylation to introduce further functional groups. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 57021-49-5 | scbt.comchembk.com |

| Molecular Formula | C₁₂H₁₂S | scbt.comchembk.com |

| Molecular Weight | 188.29 g/mol | scbt.com |

| Appearance | Crystalline powder (white-yellow) | |

Table 2: Spectroscopic and Research Data for Phenylthiophene Derivatives

| Compound | Intersystem Crossing Rate (ps) | Research Focus | Source |

|---|---|---|---|

| 2-Phenylthiophene (PT) | 102 ± 5 | Excited-state dynamics | rsc.org |

| 2-Methyl-5-phenylthiophene (MPT) | 132 ± 3 | Excited-state dynamics | rsc.org |

| This compound (DMPT) | 21.6 ± 1.0 | Excited-state dynamics, Photochromism | rsc.orgconsensus.app |

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₂S |

| 2-Methyl-5-phenylthiophene | C₁₁H₁₀S |

| 2-Phenylthiophene | C₁₀H₈S |

| Benzene | C₆H₆ |

| Furan | C₄H₄O |

| Pyrrole | C₄H₅N |

| 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | C₂₉H₂₂F₆S₂ |

| Chloromethylmethyl ether | C₂H₅ClO |

| Zinc chloride | ZnCl₂ |

| Tetrabutylammonium bromide | C₁₆H₃₆BrN |

| Sodium cyanide | NaCN |

| Hydrochloric acid | HCl |

| Phenylboronic acid | C₆H₇BO₂ |

| N-bromosuccinimide | C₄H₄BrNO₂ |

| n-Butyllithium | C₄H₉Li |

| Iodobenzene | C₆H₅I |

| m-Chloroperbenzoic acid | C₇H₅ClO₃ |

| 3-Bromo-2,4-dimethyl-5-phenylthiophene | C₁₂H₁₁BrS |

| 5-Bromo-2,4-dimethylthiophene | C₆H₇BrS |

| 2,4-Dimethylthiophene | C₆H₈S |

| Thiophene | C₄H₄S |

| Polythiophene | (C₄H₂S)n |

| Ethylenedioxythiophene (EDOT) | C₆H₆O₂S |

| Lornoxicam | C₁₃H₁₀ClN₃O₄S₂ |

| Piroxicam | C₁₅H₁₃N₃O₄S |

| Sufentanil | C₂₂H₃₀N₂O₂S |

| Fentanyl | C₂₂H₂₈N₂O |

| Tienilic acid | C₁₃H₈Cl₂O₄S |

| OSI-930 | C₂₄H₂₅N₅O₃ |

| Isatin | C₈H₅NO₂ |

| 2-Chloromethyl-3,4-dimethyl-5-phenylthiophene | C₁₃H₁₃ClS |

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethyl-2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S/c1-9-8-10(2)13-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLISGGFOYMIIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442395 | |

| Record name | 2,4-Dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57021-49-5 | |

| Record name | 2,4-Dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethyl 5 Phenylthiophene and Its Analogs

Traditional Synthetic Approaches for Thiophene (B33073) Ring Systems

Classical methods for thiophene synthesis have long been the foundation for accessing this important class of heterocycles. These reactions typically involve the construction of the thiophene ring from acyclic precursors through condensation and cyclization strategies, often employing a sulfurizing agent.

Condensation and Cyclization Reactions

A cornerstone of thiophene synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgwikipedia.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to introduce the sulfur atom and facilitate the cyclization and dehydration process. organic-chemistry.orguobaghdad.edu.iq This method is highly versatile for producing a wide range of substituted thiophenes. For instance, the synthesis of 2,5-dimethylthiophene (B1293386) is achieved through the sulfurization of hexane-2,5-dione. wikipedia.org

Another significant method is the Fiesselmann thiophene synthesis, which provides a regiocontrolled route to substituted thiophenes. core.ac.ukwikipedia.org This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters. wikipedia.org The versatility of this approach allows for the synthesis of thiophenes with various substitution patterns, including those with hydroxyl and carboxylate functionalities. core.ac.ukwikipedia.org

The Hinsberg synthesis offers another pathway, involving the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate. uobaghdad.edu.iq These traditional condensation reactions have been instrumental in the development of thiophene chemistry, providing reliable, albeit sometimes harsh, methods for ring formation.

| Reaction Name | Precursors | Sulfur Source | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Versatile for various substitutions. organic-chemistry.orgwikipedia.org |

| Fiesselmann Synthesis | α,β-Acetylenic esters, β-ketoesters, thioglycolic acid derivatives | Internal (from thioglycolic acid) | Good regiocontrol, mild conditions. core.ac.ukwikipedia.org |

| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, diethyl thiodiacetate | Internal (from thiodiacetate) | Forms specific substitution patterns. uobaghdad.edu.iq |

Multi-Component Reaction Strategies (e.g., Gewald Reaction)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. organic-chemistry.org The Gewald reaction is a prominent example of an MCR used for the synthesis of 2-aminothiophenes. organic-chemistry.orgrsc.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. rsc.org

The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. rsc.org The Gewald reaction is particularly valuable for creating highly substituted thiophenes in a single, atom-economical step. organic-chemistry.org Optimized conditions have been developed to carry out the Gewald reaction at room temperature to produce tetrasubstituted thiophenes in good yields, making it a practical method for creating compound libraries. organic-chemistry.org

Modern and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have driven the development of more environmentally friendly and efficient synthetic methods. These modern approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Green Chemistry Approaches in Thiophene Synthesis (e.g., solvent-free, microwave-assisted, catalytic methods)

Green chemistry principles have been successfully applied to thiophene synthesis, leading to significant improvements in efficiency and sustainability. Microwave-assisted organic synthesis has emerged as a powerful tool, often dramatically reducing reaction times and improving yields. organic-chemistry.org For example, the microwave-assisted Paal-Knorr reaction is an effective technique for thiophene synthesis. rsc.org Solvent-free, microwave-assisted Suzuki coupling reactions have also been developed for the synthesis of thiophene oligomers, using a solid support like aluminum oxide, which simplifies the purification process. uobaghdad.edu.iqrsc.org This method provides a rapid and environmentally friendly route to these materials. uobaghdad.edu.iq

Catalytic methods, particularly those using palladium, are also at the forefront of modern thiophene synthesis. core.ac.uk Microwave-assisted palladium-catalyzed reactions in aqueous media have been used to prepare thiophene oligomers, employing reusable silica- and chitosan-supported catalysts. core.ac.uk Transition-metal-free approaches are also being explored, such as the use of potassium thioacetate (B1230152) in a tandem allylic substitution/cycloisomerization to yield substituted thiophenes. organic-chemistry.org

| Green Approach | Description | Advantages | Example |

| Microwave-Assisted | Uses microwave irradiation to heat the reaction. | Rapid reaction times, increased yields, energy efficiency. organic-chemistry.org | Suzuki coupling for thiophene oligomers. uobaghdad.edu.iqrsc.org |

| Solvent-Free | Reactions are conducted without a solvent, often on a solid support. | Reduced solvent waste, easier purification. uobaghdad.edu.iqrsc.org | Paal-Knorr reaction on a solid support. |

| Catalytic Methods | Employs catalysts to facilitate the reaction, often in lower quantities. | High efficiency, potential for catalyst recycling, milder conditions. core.ac.uk | Palladium-catalyzed C-H arylation of thiophenes. organic-chemistry.org |

Mechanochemical Synthesis in Heterocycle Functionalization

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a significant advancement in sustainable synthesis. nih.gov By grinding or milling solid reactants together, often in the absence of a solvent, chemical transformations can be achieved with high efficiency and minimal waste. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiophenes. Notably, a mechanochemical version of the Gewald reaction has been developed, offering a solvent-free route to 2-aminothiophenes. This approach aligns perfectly with the goals of green chemistry by reducing energy consumption and eliminating harmful waste. researchgate.net

Precursor-Based Synthesis Pathways relevant to 2,4-Dimethyl-5-phenylthiophene Frameworks

The synthesis of a specifically substituted thiophene like this compound requires careful planning of the precursor molecules to ensure the correct placement of the phenyl and methyl groups.

A direct synthetic route to this compound involves a one-pot reaction starting from 2,4-dimethylthiophene-5-carbaldehyde and phenylmagnesium bromide. This approach builds the phenyl group onto a pre-existing dimethylthiophene scaffold.

Alternatively, classical methods can be adapted by selecting appropriate precursors. For a Paal-Knorr synthesis , a potential precursor would be 3-methyl-1-phenylhexane-1,4-dione. The reaction of this 1,4-diketone with a sulfurizing agent like phosphorus pentasulfide would be expected to yield the desired this compound.

Similarly, the Fiesselmann synthesis could be employed. This would likely involve the reaction of a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, with a phenyl-substituted thioglycolate derivative or a related precursor that can introduce the phenyl group at the desired position during cyclization. The regiochemical outcome of the Fiesselmann reaction is a key advantage for constructing such specific substitution patterns. core.ac.uk

These precursor-driven strategies highlight how established synthetic reactions can be tailored to produce complex, polysubstituted thiophenes with a high degree of control over the final structure.

Advanced Derivatization and Functionalization Strategies of 2,4 Dimethyl 5 Phenylthiophene Skeletons

Directed C-H Functionalization Methodologies

Direct C-H functionalization is a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

Transition Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation has become an indispensable tool in organic synthesis for the construction of complex molecules. Catalysts based on palladium, rhodium, and iridium are commonly employed to selectively functionalize C-H bonds in aromatic and heteroaromatic systems. For 2,4-dimethyl-5-phenylthiophene, the only available C-H bond on the thiophene (B33073) ring is at the C3 position, making it the primary site for direct functionalization on the heterocyclic core.

Palladium-catalyzed C-H arylation, for instance, is a well-established method for forming biaryl compounds. While specific studies on this compound are not extensively documented, the principles of C-H activation on thiophene rings suggest that a palladium catalyst could mediate the coupling of the C3 position with an aryl halide. The general mechanism for such a reaction often involves a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle. In a typical Pd(0)/Pd(II) cycle for a direct arylation reaction, the steps are: oxidative addition of an aryl halide to the Pd(0) species, C-H bond activation/deprotonation of the thiophene, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Rhodium catalysts are also highly effective for C-H functionalization, often proceeding through a chelation-assisted pathway where a directing group guides the catalyst to a specific C-H bond. In the absence of a directing group, the inherent reactivity of the C-H bonds would determine the site of functionalization. For this compound, the C3-H bond of the thiophene ring and the C-H bonds of the phenyl ring are potential sites for rhodium-catalyzed activation.

| Catalyst System | Substrate Type | Position Functionalized | Reaction Type | Reference |

| Pd(OAc)2/Ligand | Substituted Thiophenes | C3 or C5 | Direct Arylation | |

| [RhCp*Cl2]2 | Aromatic Imines | ortho-C-H of Phenyl Ring | Annulation | |

| [Ir(cod)OMe]2/dtbpy | Thiophenes | C5 (for 2-substituted) | Borylation |

Metal-Free Radical C-H Functionalization

Metal-free C-H functionalization offers a more sustainable alternative to transition metal-catalyzed reactions, often proceeding through radical intermediates. These methods can involve the use of radical initiators or photoredox catalysis to generate reactive radical species that can then functionalize C-H bonds.

One such approach is oxidative C-H functionalization, which can be initiated by strong oxidants or through photochemically generated radicals. For this compound, a radical generated in the reaction mixture could abstract a hydrogen atom from the C3 position of the thiophene ring or from the phenyl ring, creating a new radical intermediate that can then react with another species to form a new bond. For example, radical-relay C-H functionalization often employs a hydrogen atom transfer (HAT) step to generate a diffusible organic radical, which is then trapped by another reagent.

Another metal-free strategy involves aldehyde auto-oxidation, where an aldehyde reacts with molecular oxygen to generate acylperoxy radicals. These radicals can then initiate a cascade of reactions leading to C-H functionalization. The application of these methods to this compound would likely lead to functionalization at the most reactive C-H bond, which would be influenced by both steric and electronic factors.

| Method | Radical Generation | Typical Substrates | Functionalization Type | Reference |

| Aldehyde Auto-oxidation | Reaction of aldehyde with O2 | Alkanes, amides | Alkylation/Cyclization | |

| Photoredox Catalysis | Organic dye photocatalyst | Alkanes, arenes | Thioarylation | |

| Persulfate Initiation | Thermal decomposition of K2S2O8 | Aliphatic C-H bonds | Azidation |

Electrophilic Aromatic Substitution on Thiophene Rings

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The rate of EAS for thiophene is significantly greater than that of benzene (B151609). For this compound, the substitution pattern dictates that electrophilic attack will occur at the C3 position. The methyl groups at C2 and C4, and the phenyl group at C5, sterically hinder attack at other positions and electronically activate the ring, directing the incoming electrophile to the sole available position.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. The bromination of this compound, for example, would be expected to proceed readily to yield 3-bromo-2,4-dimethyl-5-phenylthiophene. The existence of this specific compound confirms the reactivity of the C3 position.

Nitration of substituted phenylisoxazoles has been achieved using nitric acid in acetic anhydride (B1165640) under mild conditions. A similar approach could likely be used for the nitration of this compound, affording the 3-nitro derivative. The general mechanism for EAS on the thiophene ring involves the attack of the electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.

| Electrophile | Reagents | Expected Product | Reference on Method |

| Br+ | Br2 in Acetic Acid | 3-Bromo-2,4-dimethyl-5-phenylthiophene | |

| NO2+ | HNO3/H2SO4 or HNO3/Ac2O | 3-Nitro-2,4-dimethyl-5-phenylthiophene | |

| RCO+ | RCOCl/AlCl3 | 3-Acyl-2,4-dimethyl-5-phenylthiophene |

Nucleophilic Substitution Reactions and Their Applications

Nucleophilic aromatic substitution (SNA) on electron-rich aromatic rings like thiophene is generally challenging and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The parent this compound, with its electron-donating methyl groups and phenyl group, is not expected to undergo nucleophilic substitution readily.

For SNA to occur on a thiophene ring, a good leaving group (such as a halide) and activating groups (like a nitro group) are typically necessary. The mechanism of such a reaction, known as the SNAr mechanism, proceeds in a stepwise manner. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

Therefore, to apply nucleophilic substitution to the this compound skeleton, it would first need to be functionalized with an appropriate leaving group and an electron-withdrawing group. For example, if 3-bromo-2,4-dimethyl-5-nitrothiophene were synthesized, it could potentially undergo nucleophilic substitution at the C3 position with various nucleophiles.

Regioselective Functionalization Techniques

Achieving regioselectivity is a key challenge in the synthesis of polysubstituted thiophenes. For this compound, the substitution pattern inherently directs certain reactions to the C3 position.

As discussed, electrophilic aromatic substitution is highly regioselective for the C3 position due to the directing effects of the existing substituents. Similarly, any direct C-H activation on the thiophene ring itself is also directed to the C3 position as it is the only available site.

Another powerful tool for regioselective functionalization is directed ortho-metalation (DoM). This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While the parent this compound lacks a strong DMG, one could be introduced to either the phenyl ring or one of the methyl groups. For example, if the phenyl group were replaced with a phenyl group bearing a DMG such as an amide or an oxazoline, lithiation could be directed to the ortho-position of that phenyl ring.

Alternatively, direct lithiation of the thiophene ring itself can be considered. While thiophene is typically lithiated at the C2 or C5 positions, the presence of substituents at these positions in this compound would likely direct metalation to the C3 position, which could then be trapped with an electrophile. The choice of the lithiating agent and reaction conditions can be crucial for achieving high regioselectivity.

| Technique | Directing Factor | Position Targeted | Subsequent Reaction | Reference on Technique |

| Electrophilic Substitution | Electronic/Steric Effects | C3 of Thiophene | Halogenation, Nitration, etc. | |

| C-H Activation | Catalyst/Reagent Control | C3 of Thiophene or Phenyl Ring | Arylation, Borylation, etc. | |

| Directed ortho-Metalation | Directing Metalation Group | ortho to DMG on Phenyl Ring | Reaction with Electrophiles | |

| Direct Lithiation | Existing Substituents | C3 of Thiophene | Reaction with Electrophiles |

Computational and Theoretical Investigations of 2,4 Dimethyl 5 Phenylthiophene and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the physicochemical properties of thiophene-based systems. rdd.edu.iqresearchgate.net It offers a balance between computational cost and accuracy, enabling the prediction of molecular geometries, electronic structures, and reaction pathways. Various functionals, such as B3LYP, CAM-B3LYP, and BP86, have been employed to model 2,4-dimethyl-5-phenylthiophene and related structures, providing deep insights into their properties. acs.orgresearcher.lifepku.edu.cn

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic conductivity, chemical reactivity, and optical properties. scielo.br

DFT calculations are used to determine the energies and spatial distributions of these orbitals. For thiophene-phenylene co-oligomers, the HOMO is typically a π-orbital delocalized across the conjugated backbone, while the LUMO is a π*-antibonding orbital. In a theoretical study on photosensitizers, the singlet ground-state geometry of this compound (DMPT) was calculated using the CAM-B3LYP functional to understand its electronic behavior upon excitation. acs.org

In derivatives where this compound is incorporated into larger systems, such as photochromic diarylethenes, the electronic structure is significantly modulated. For instance, in 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, the perfluorinated bridge acts as an electronic modifier, reducing the HOMO-LUMO energy gap in the molecule's closed-ring form. This reduction shifts the absorption spectrum to longer wavelengths, which is a key feature for its application as a molecular switch. rsc.org The specific computational methods and basis sets used in these analyses are crucial for obtaining results that correlate well with experimental data.

Table 1: Computational Methods and Key Findings in FMO Analysis

| Compound/System | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|

| This compound (DMPT) | DFT (CAM-B3LYP functional) | Used to obtain singlet ground-state geometry for excited-state dynamics studies. | acs.org |

| Thiophene-Phenylene Systems | DFT (B3LYP/6-31G*) | Calculation of HOMO, LUMO, and energy gaps to understand electronic properties. | researchgate.net |

| Diarylethene derivative of DMPT | Time-dependent DFT (TD-DFT) | The hexafluorocyclopentene bridge reduces the HOMO-LUMO gap, enabling photoswitching with visible light. |

Computational modeling is a vital tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. For derivatives of this compound, DFT has been particularly useful in studying the mechanisms of photochromic reactions. Photochromism involves the reversible transformation of a molecule between two isomers with different absorption spectra upon light irradiation. researchgate.net

Derivatives such as diarylethenes and diarylmaleimides containing the this compound moiety undergo a light-induced 6π-electrocyclization reaction. researcher.lifebohrium.com DFT calculations help to map the potential energy surface of this transformation, identifying the transition states and intermediates involved in the cyclization (ring-closing) and cycloreversion (ring-opening) processes.

Studies on these systems have revealed how substituents and the environment affect the reaction dynamics. For example, theoretical investigations on bis(this compound-3-yl) derivatives showed that electron-donating groups (like methoxy) on the phenyl rings decrease the quantum yield of the ring-opening reaction. researchgate.net In another study on a diarylmaleimide derivative, the cyclization quantum yield was found to be highly dependent on the polarity of the solvent, a phenomenon that can be rationalized through computational models. researcher.life These theoretical insights are crucial for the rational design of molecular switches with desired photochemical properties.

Molecular Dynamics Simulations

Based on the conducted literature review, specific studies employing molecular dynamics (MD) simulations focused solely on this compound could not be identified. MD simulations are typically used to study the dynamic behavior of molecules and materials over time, including conformational changes and interactions within a solvent or a larger assembly. While this technique is widely used for complex systems, its application to this specific compound has not been prominently featured in the reviewed sources.

Quantum Chemical Parameters and Reactivity Prediction

Beyond FMO analysis, DFT can be used to calculate a range of quantum chemical parameters that act as descriptors for molecular reactivity. rdd.edu.iq These parameters are derived from the conceptual framework of DFT and help in predicting how a molecule will interact with other chemical species. For thiophene-phenylene systems, these descriptors provide a quantitative measure of their stability and reactivity. rdd.edu.iq

Key reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. A negative chemical potential indicates a stable molecule. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a small HOMO-LUMO gap have low chemical hardness, making them more reactive. rdd.edu.iqmdpi.com

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a molecule is a good electrophile. mdpi.com

Ionization Potential (I) and Electron Affinity (A): These parameters relate directly to the energies of the HOMO and LUMO, respectively, and are fundamental to understanding charge transfer processes. mdpi.com

Theoretical studies on thiophene-phenylene adducts have shown that these structures generally possess low chemical hardness and high electrophilicity, indicating they are chemically reactive. rdd.edu.iq Such calculations are invaluable for designing new materials, as they allow for the in silico screening of molecules to predict their chemical behavior before undertaking costly and time-consuming synthesis. nih.gov

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Chemical Potential | μ | Indicates molecular stability and electron escaping tendency. |

| Chemical Hardness | η | Describes resistance to change in electron configuration; related to reactivity. |

| Chemical Softness | S | The reciprocal of hardness; a measure of molecular reactivity. |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

| Ionization Potential | I | The energy required to remove an electron (related to EHOMO). |

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductors and Optoelectronic Devices

The 2,4-dimethyl-5-phenylthiophene core is frequently incorporated into larger π-conjugated systems to create organic semiconductors. These materials are the active components in a range of optoelectronic devices, where their ability to transport charge and interact with light is paramount. The thiophene (B33073) unit, known for its electron-rich nature, facilitates charge delocalization and intermolecular interactions, which are essential for efficient device operation.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Thiophene-based oligomers and polymers are among the most promising classes of materials for high-performance OFETs due to their excellent environmental stability and charge transport capabilities.

Derivatives incorporating the phenyl-thiophene structure have been investigated as p-type semiconductors, where they facilitate the transport of positive charge carriers (holes). For instance, semiconductors based on thiophene-anthracene oligomers have demonstrated field-effect mobilities as high as 0.50 cm²/Vs with on/off current ratios exceeding 10⁷. pkusz.edu.cn These devices also show significantly improved stability compared to pentacene-based transistors. pkusz.edu.cn The nearly flat, symmetric geometry of these molecules facilitates tight herringbone packing in the solid state, which is crucial for efficient intermolecular charge hopping. pkusz.edu.cn

In another study, dimethyl-substituted anthradithiophene, a related class of compounds, exhibited exclusively hole transport with a carrier mobility of 0.1 cm² V⁻¹ s⁻¹. researchgate.net The performance of such OFETs is highly dependent on the processing conditions, including substrate temperature and the treatment of the gate dielectric surface, which influence the morphology and molecular ordering of the semiconductor film. researchgate.net

| Semiconductor Material | Mobility (μ) [cm²/Vs] | On/Off Ratio | Deposition Method |

|---|---|---|---|

| Thiophene-Anthracene Oligomer | 0.50 | > 10⁷ | Vacuum Deposition |

| Dimethyl Anthradithiophene (DMADT) | 0.1 | Not Reported | Vacuum Deposition |

| Diperfluorophenyl Anthradithiophene (DFPADT) | 0.05 (hole) 6 x 10⁻⁴ (electron) | Not Reported | Vacuum Deposition |

In organic light-emitting diodes (OLEDs), organic materials emit light when an electric current is passed through them. The color and efficiency of the emission are determined by the molecular structure of the emitter. Thiophene derivatives are used to construct emitters, hosts, and charge-transporting materials in OLEDs. By functionalizing the core structure, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned to control the emission color and improve charge injection and balance.

For example, emitters designed with a donor-acceptor architecture that includes thiophene-based donors have been successfully employed in high-performance OLEDs. In one design, fusing an acridine (B1665455) donor with a benzothiophene (B83047) unit and linking it to a triphenylpyrimidine acceptor resulted in a thermally activated delayed fluorescence (TADF) emitter. rsc.org An OLED using this material as a dopant achieved a maximum external quantum efficiency (EQE) of 25.6%. rsc.org Another related emitter, using a benzofuran (B130515) instead of a benzothiophene, reached an even higher EQE of 27.7% with minimal efficiency roll-off at high brightness, demonstrating the potential of this design strategy. rsc.org

In a different approach, green dopants for OLEDs were synthesized using bithiophene cores end-capped with 2,2-diphenylvinyl groups and functionalized with various arylamine moieties. researchgate.net These materials serve as highly fluorescent guest emitters in a host material, with emission peaks in the green region of the spectrum (around 490-510 nm). researchgate.net

| Emitter Type/Structure | Max. External Quantum Efficiency (EQE) | Emission Color | Emission Mechanism |

|---|---|---|---|

| Acridine-Benzothiophene Fused Donor | 25.6% | Sky-Blue | TADF |

| Acridine-Benzofuran Fused Donor | 27.7% | Sky-Blue | TADF |

| Phenyl Pyrimidine with Triphenylamino Donor | 7.0% | Blue/Sky-Blue | Hot Exciton |

| Phenyl Pyrimidine with Dimethoxytriphenylamino Donor | 10.6% | Green-Blue | Hot Exciton |

Organic solar cells (OSCs) utilize organic semiconductors to absorb light and convert it into electricity. Polythiophenes and their derivatives are among the most widely studied and commercially promising donor materials for OSCs due to their strong light absorption in the visible spectrum, good charge-transporting properties, and cost-effective synthesis. rsc.org The this compound unit can be polymerized or used as a building block for small molecules that act as the electron donor in the photoactive layer of an OSC.

The efficiency of OSCs is highly dependent on the energy level alignment between the donor and acceptor materials, as well as the morphology of their blend. Research has focused on modifying the polythiophene backbone to optimize these properties. For instance, a fluorinated polythiophene derivative, P4T2F-HD, was developed to modulate the miscibility with a non-fullerene acceptor. researchgate.net This optimization of the bulk heterojunction morphology led to a power conversion efficiency (PCE) of 13.65% when processed from non-halogenated solvents, a significant record for polythiophene-based OSCs at the time. researchgate.net

Further advancements in all-polymer solar cells (all-PSCs) have also utilized novel polythiophene derivatives. A polymer named PFETVT-T, which incorporates vinyl-bridged fluorine and ester-substituted thiophene units, achieved a record PCE of 11.81% in a binary all-PSC and over 16% in a ternary blend system. researchgate.net These results highlight the potential of chemically modifying the thiophene unit to achieve high-performance, stable, and cost-effective organic photovoltaics. rsc.orgresearchgate.net

| Donor Polymer | Acceptor | PCE (%) | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm²] | Fill Factor (FF) |

|---|---|---|---|---|---|

| P4T2F-HD | Y6-BO | 13.65 | Not Reported | Not Reported | Not Reported |

| PFETVT-T | L15 | 11.81 | Not Reported | Not Reported | Not Reported |

| PM6 | PY-IT | 16.41 | Not Reported | Not Reported | 0.72 |

Photochromic Systems and Optical Switching

Photochromism is a phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Diarylethenes are a prominent class of photochromic molecules known for their excellent thermal stability and fatigue resistance. A key example from this class is 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene, which contains the this compound moiety. tcichemicals.com These molecules are investigated for applications in optical data storage, molecular switches, and smart materials.

The photochromic behavior of diarylethenes is based on a reversible 6π-electrocyclization reaction. Upon irradiation with ultraviolet (UV) light, the colorless "open-ring" isomer converts to a colored "closed-ring" isomer. This process can be reversed by irradiating with visible light, returning the molecule to its open-ring form. nih.gov

The design of these molecules focuses on several key principles:

Thermal Stability: The aryl groups, such as this compound, have bulky substituents at the positions involved in the cyclization reaction. This steric hindrance prevents thermal cycloreversion, ensuring that the colored state is stable in the dark.

Fatigue Resistance: The use of heteroaromatic rings like thiophene minimizes irreversible side reactions, allowing the switching process to be repeated many times without significant degradation.

Wavelength Tuning: The absorption wavelengths of both isomers can be tuned by modifying the π-conjugated system of the aryl moieties. Extending the conjugation or adding strong electron-donating groups can shift the absorption of the open-form isomer into the visible region, enabling all-visible-light switching. mdpi.com The phenyl group on the thiophene ring contributes to the extended delocalized π-system, influencing the absorption characteristics.

The reversible isomerization in diarylethenes leads to dramatic changes in their photophysical properties, which forms the basis for their application as optical switches.

Absorption Switching: The primary switching property is the change in the UV-Visible absorption spectrum. The open form is typically colorless, absorbing only in the UV region, while the closed form possesses an extended π-system that creates a new, intense absorption band in the visible range, resulting in a distinct color. For example, upon UV irradiation, diarylethenes containing thiophene moieties can change from colorless to purple, blue, or other colors depending on their specific structure.

Fluorescence Switching: Many diarylethenes exhibit switchable fluorescence. Often, the open form is fluorescent, while the closed form is not. The formation of the closed-ring isomer provides an efficient non-radiative decay pathway that quenches the fluorescence. This on/off switching of luminescence can be controlled by alternating UV and visible light irradiation, making these compounds suitable for applications in super-resolution imaging and secure data encryption. mdpi.comrsc.org The fluorescence properties are also sensitive to the solvent environment, a phenomenon known as solvatochromism, where the emission wavelength shifts depending on solvent polarity. nih.gov

| State | Stimulus | Color | Absorption Maximum (Visible) | Fluorescence |

|---|---|---|---|---|

| Open-Ring Isomer | Visible Light | Colorless | None | On (Typically) |

| Closed-Ring Isomer | UV Light | Colored (e.g., Purple/Blue) | ~550-650 nm | Off (Quenched) |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the organization of molecules into complex, functional structures through non-covalent interactions. longdom.org The ability of molecules to recognize one another and spontaneously organize into well-defined assemblies is a cornerstone of creating advanced materials from the bottom up. longdom.org For thiophene-based molecules like this compound, these interactions dictate the packing in the solid state, which in turn governs the material's electronic and optical properties.

π-π stacking is a critical non-covalent interaction that governs the properties of functional materials based on organic π-conjugated systems. rsc.org This interaction arises between aromatic rings, such as the thiophene and phenyl rings in this compound. The major source of attraction in thiophene dimers is the dispersion force, although electrostatic interactions, while weaker, are highly dependent on the orientation of the molecules and play a significant role in the final structure. nih.gov

The arrangement of thiophene units into closely packed supramolecular networks via π-π stacking provides an effective pathway for charge transport. tuni.fi Theoretical calculations on thiophene dimers show that the interaction energy is highly dependent on the relative orientation of the molecules. nih.gov For instance, a perpendicular arrangement is often more energetically favorable than a parallel (face-to-face) stacked one, which helps explain the herringbone packing commonly observed in oligothiophene crystals. nih.gov The presence of substituents, such as the methyl and phenyl groups on the this compound core, would introduce steric effects that further modulate these stacking arrangements. nih.gov

Table 1: Calculated Intermolecular Interaction Energies for Thiophene Dimers

| Dimer Configuration | MP2 Interaction Energy (kcal/mol) | CCSD(T) Interaction Energy (kcal/mol) | Major Attractive Force |

| Parallel | -4.41 | -1.71 | Dispersion nih.gov |

| Perpendicular | -3.93 | -3.12 | Dispersion nih.gov |

This data, based on calculations for unsubstituted thiophene, illustrates the fundamental forces at play. The specific energies for this compound would be modified by its substituents.

Beyond π-π stacking, halogen and chalcogen bonds are powerful and directional interactions for engineering supramolecular structures. acs.orgresearchgate.net Thiophene derivatives have been successfully used as building blocks in self-assemblies driven by these forces. acs.orgacs.org

Halogen Bonding (XB) is a non-covalent interaction where a halogen atom acts as an electron acceptor. researchgate.net Its directionality and tunable strength make it a compelling tool for designing functional materials. researchgate.net Thiophene derivatives can be functionalized to act as halogen bond donors or acceptors, leading to the formation of highly ordered co-crystals. acs.orgacs.org

Table 2: Calculated Interaction Energies for Dimeric Motifs Stabilized by Chalcogen Bonding

| Dimeric Motif | Interaction Type | Total Energy (kcal/mol) | Primary Contribution |

| Motif II | Chalcogen Bond (C–S···Cl) | -7.8 | Dispersion (68%) nih.gov |

| Motif VI | Hydrogen Bond (C–H···F) | -1.8 | Electrostatic (60%) nih.gov |

Data from a study on a functionalized thiophene-triazole derivative, illustrating the strength of chalcogen bonding relative to other interactions in supramolecular assembly. nih.gov

Role in Functional Polymer and Oligomer Development

The incorporation of the this compound moiety into larger conjugated systems like polymers and oligomers is a key strategy for developing new organic semiconductors. These materials are the active components in devices such as organic thin-film transistors (OTFTs) and organic solar cells.

Thiophene-phenylene oligomers are a well-studied class of p-type organic semiconductors. researchgate.net The chemical modification of the thiophene unit, for example by converting the sulfur to a sulfone (S,S-dioxide), can lead to materials with increased electron affinity and stability. researchgate.net Similarly, creating alternating copolymers of thiophene and phenylene units allows for tuning of the electronic and physical properties. researchgate.net

Polymers that incorporate thiophene alongside other heterocyclic units, such as thiazole (B1198619) or benzothiadiazole, have been synthesized and shown to be both conductive and photoactive. researchgate.net The properties of these polymers, including their absorption spectra, band gaps, and charge carrier mobility, are directly influenced by the specific monomers used. The this compound unit can serve as a donor block in such donor-acceptor polymer architectures. The methyl groups can enhance solubility and processability, while the phenyl group can influence the polymer's morphology and π-stacking behavior, thereby affecting device performance.

Table 3: Properties of Functional Polymers Containing Thiophene Derivatives

| Polymer | Absorption Max (Film) | Optical Band Gap (eV) | Electrical Conductivity (Ω⁻¹·cm⁻¹) |

| Poly(thiophene vinyl thiazole) (PTVT) | 417 nm | 1.7 | - |

| Poly(thiophene vinyl benzothiadiazole) (PTVBT) | 510 nm | 1.5 | 7.68 × 10⁻⁶ |

This table showcases properties for representative thiophene-based functional polymers, indicating how monomer choice impacts key electronic characteristics relevant to device applications. researchgate.net

Medicinal Chemistry and Biological Activity Research on 2,4 Dimethyl 5 Phenylthiophene Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiophene (B33073) derivatives, SAR studies have provided invaluable insights for optimizing therapeutic efficacy. nih.gov In medicinal chemistry, the thiophene ring is often explored as a bioisosteric replacement for a monosubstituted phenyl ring, a strategy that can enhance metabolic stability, physicochemical properties, and binding affinity for target receptors. nih.gov

Key structural features frequently associated with the biological activity of thiophene-based compounds include the presence of specific functional groups such as carboxylic acids, esters, amines, amides, and methoxy (B1213986) groups. nih.gov The position of substituents on the thiophene ring significantly impacts the compound's potency and selectivity. For instance, in a series of 2,4,5-ring substituted phenylisopropylamines, isomers with a substituent at the 4-position of the phenyl ring were found to be one to two orders of magnitude more potent in rabbit hyperthermia assays than their 2- or 5-substituted counterparts. nih.gov

Furthermore, the introduction of different alkyl groups at the C-3 and C-4 positions of the thiophene ring has been shown to be crucial for certain biological activities. For example, in a series of anti-tubercular thiophene derivatives, compounds with C-3 and C-4 alkyls demonstrated the best activity, with potency decreasing as the carbon chain length increased. niif.hu The planarity of the thiophene ring itself may also contribute to the effective binding of these ligands to their respective receptors. nih.gov

Investigation of Anti-Inflammatory Potential

Thiophene derivatives are well-recognized for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prominent examples. nih.gov Inflammation is a complex biological process mediated by various soluble micromolecules, including prostaglandins (B1171923) and leukotrienes, which are products of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. nih.govnih.gov Research has demonstrated that derivatives of thiophene can effectively modulate these inflammatory pathways.

In vivo studies using carrageenan-induced paw edema, a standard model for assessing acute inflammation, have shown that certain thiophene derivatives can significantly reduce the inflammatory response. nih.gov For example, thiophenic derivatives featuring both methyl and chlorine substituents have exhibited anti-inflammatory activity comparable to the standard drug, sodium diclofenac. nih.gov Similarly, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have displayed potent anti-inflammatory effects superior to celecoxib (B62257) in the same model. nih.gov

The primary mechanism behind the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in at least two isoforms: COX-1 and COX-2. researchgate.net While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. researchgate.net The 5-lipoxygenase (5-LOX) enzyme is responsible for producing leukotrienes, which are also potent pro-inflammatory mediators. nih.govmdpi.com Compounds that can inhibit both COX and LOX pathways, known as dual inhibitors, are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile, particularly concerning gastrointestinal side effects associated with COX inhibitors. nih.govresearchgate.net

Several studies have focused on developing thiophene derivatives as selective COX-2 inhibitors or dual COX/LOX inhibitors. Thiophene pyrazole (B372694) hybrids have been identified as promising candidates with moderate and selective COX-2 inhibition. nih.gov Molecular docking studies have further elucidated the interaction of these compounds with the active sites of COX-1 and COX-2, helping to rationalize their inhibitory activity and selectivity. nih.gov For instance, some 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors with IC50 values in the low micromolar range. nih.gov In other studies, certain thiophene derivatives have shown the ability to inhibit the 5-LOX enzyme, thereby blocking the production of leukotrienes. nih.gov

| Derivative Class | Target Enzyme(s) | Observed Activity | Reference |

| Thiophene Pyrazole Hybrids | COX-2 | Moderate and selective inhibition | nih.gov |

| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | Potent and selective inhibition (IC50: 0.31–1.40 µM) | nih.gov |

| Thiophene Derivative (Compound 4) | 5-LOX | ~57% inhibition at 100 µg/mL | nih.gov |

Exploration of Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for the development of new antibacterial and antifungal agents. Thiophene derivatives have emerged as a promising class of compounds in this area. niif.hu The structural versatility of the thiophene scaffold allows for modifications that can lead to potent activity against a range of microorganisms, including drug-resistant strains. nih.gov

For example, a series of acylated and alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were evaluated for their anti-tubercular activity, with some compounds inhibiting Mycobacterium tuberculosis growth at low micromolar concentrations. niif.hu SAR studies indicated that a 2,6-dichlorobenzyloxy group played a significant role in this activity. niif.hu In another study, newly synthesized thiophene derivatives were tested against various bacterial and fungal species, with some compounds showing activity comparable to standard drugs like ampicillin (B1664943) and gentamicin (B1671437). researchgate.net Specifically, thiophene derivative 7 was found to be more potent than gentamicin against Pseudomonas aeruginosa. mdpi.com Recent research has also identified thiophene derivatives with promising antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, demonstrating bactericidal effects and the ability to increase bacterial membrane permeabilization. nih.gov

| Derivative/Compound | Target Organism(s) | Key Finding | Reference |

| Amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acids | Mycobacterium tuberculosis | MIC values between 1.9 and 7.7 µM | niif.hu |

| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | mdpi.com |

| Thiophenes 4, 5, and 8 | Colistin-Resistant A. baumannii & E. coli | MIC50 values of 16-32 mg/L and 8-32 mg/L, respectively | nih.gov |

| Ethyl 2-oxoacetate derivatives | Various Bacteria | Good to moderate activity | niif.hu |

Assessment of Anticancer Properties

The thiophene scaffold is a constituent of many compounds investigated for their chemotherapeutic potential. benthamdirect.comresearchgate.net Thiophene derivatives have shown promise in targeting cancer-related proteins such as kinases and apoptosis modulators. mdpi.com The development of novel anticancer agents is a continuous focus, and the aromaticity and planarity of the thiophene ring can enhance receptor binding, while its structure allows for functionalization to improve selectivity and potency. mdpi.com

Studies have demonstrated the cytotoxic effects of thiophene derivatives against various cancer cell lines. For instance, 2-bromo-5-(2-methylphenyl)thiophene (BMPT) showed selective anticancer activity against HepG2 (liver) and Caco-2 (colon) cancer cell lines, with EC50 values in the low micromolar range. mdpi.com Another thiophene derivative, 2-bromo-5-(2-(methylthio)phenyl)thiophene (also abbreviated as BMPT in a different study), exhibited selective cytotoxicity for LnCap (prostate), HepG2, and Caco-2 cancer cells. researchgate.net This compound was found to induce apoptosis by increasing the expression of caspases 3, 8, and 9, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, new 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives have been synthesized and shown to have high anticancer activity against A549 human lung carcinoma cells, acting through an apoptotic pathway. nih.gov

| Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference |

| 2-bromo-5-(2-methylphenyl)thiophene | HepG2, Caco-2 | Caspase-3/8/9 activation, Bcl-2 suppression | mdpi.com |

| 2-bromo-5-(2-(methylthio)phenyl)thiophene | LnCap, HepG2, Caco-2 | Increased Caspase-3/8/9 and Bax expression; Decreased Bcl-2 expression | researchgate.net |

| 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives | A549 (Lung) | Apoptosis induction, mitochondrial membrane depolarization, Caspase-3 activation | nih.gov |

| 2,5-dimethylthiophen/furan (B31954) based N-acetyl pyrazolines | Breast, Colon, Lung, Prostate | Topoisomerase II inhibition, ROS induction, G1 phase apoptosis | researchgate.net |

Other Pharmacological Modalities

Beyond the major areas of anti-inflammatory, antimicrobial, and anticancer research, the versatile thiophene scaffold has been incorporated into molecules exhibiting a wide range of other pharmacological activities.

Antioxidant: The antioxidant potential of thiophene derivatives has been noted, with compounds like Erdosteine being a clinical example. niif.hu

Antidiabetic: Certain thiophene-containing compounds have been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase, which is a therapeutic strategy for managing diabetes mellitus. nih.gov For example, aryl-substituted pyrazolo[3,4-b]pyridine derivatives incorporating a thiophenyl group have shown moderate anti-diabetic properties. nih.gov

Antileishmanial: The broad biological profile of benzothiophene (B83047) derivatives, a class of fused-ring thiophene compounds, includes demonstrated antileishmanial activity. nih.goveurekaselect.com

Anxiolytic: The lipophilicity of the thiophene ring is thought to contribute to the ability of certain thiophene-based drugs to cross the blood-brain barrier, a necessary feature for targeting neurological disorders. nih.gov This has led to the development of thiophene-containing drugs with antianxiety properties. nih.gov

Antiplatelet: Some derivatives of 2-aminothiophene have been reported as inhibitors of platelet aggregation. researchgate.net

Drug Design and Discovery Methodologies Employing Thiophene Scaffolds

The thiophene nucleus is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of providing ligands for more than one type of biological receptor. nih.gov This versatility makes it a highly attractive starting point for the development of new therapeutic agents. mdpi.com

Modern drug discovery often employs computational methods to guide the synthesis and evaluation of new compounds. In silico techniques such as molecular docking are widely used to predict the binding interactions between thiophene derivatives and their biological targets, such as enzymes or receptors. nih.govresearchgate.net These studies help to understand the molecular basis of a compound's activity and to design new molecules with improved binding affinity and selectivity. nih.gov For example, docking studies have been used to investigate the binding of thiophene derivatives to the active sites of COX enzymes, caspase-3, and topoisomerase II, corroborating experimental findings. nih.govnih.govresearchgate.net

Furthermore, the concept of bioisosterism is a key strategy in drug design that utilizes the thiophene ring. nih.gov Replacing a phenyl group with a thiophene ring can significantly alter a molecule's properties, often leading to improved potency, better pharmacokinetic profiles, or reduced side effects. nih.gov The synthesis of hybrid molecules, where the thiophene moiety is combined with other pharmacologically active heterocycles like triazoles or thiazolidinones, is another common approach to generate novel compounds with enhanced or synergistic biological activities. researchgate.netresearchgate.net

Catalytic Applications and Roles in Catalysis

Hydrodesulfurization (HDS) Processes

Hydrodesulfurization (HDS) is a vital catalytic process in the petroleum refining industry aimed at removing sulfur from fossil fuels to meet environmental regulations and prevent catalyst poisoning in downstream processes. Thiophenic compounds, including substituted ones like 2,4-dimethyl-5-phenylthiophene, are among the most challenging sulfur-containing molecules to remove. The reactivity of these compounds in HDS is significantly influenced by the nature and position of their substituents.

The hydrodesulfurization of thiophenic compounds generally proceeds through two primary reaction pathways on the surface of typical catalysts like cobalt- or nickel-promoted molybdenum disulfide (CoMoS or NiMoS): direct desulfurization (DDS) and hydrogenation (HYD). uu.nluu.nl

Direct Desulfurization (DDS): In this pathway, the thiophene (B33073) ring adsorbs onto the catalyst surface, and the carbon-sulfur bonds are cleaved directly, leading to the formation of a hydrocarbon and hydrogen sulfide (B99878).

Hydrogenation (HYD): This route involves the initial hydrogenation of the thiophene ring to form tetrahydrothiophene (B86538) or other partially hydrogenated intermediates. These saturated intermediates are then more readily desulfurized. uu.nlmdpi.com

For this compound, the presence of two methyl groups and a phenyl group influences its adsorption and reactivity. The electronic effects of these substituents play a crucial role in determining the preferred reaction pathway. uu.nl Generally, electron-donating groups like alkyls can increase the electron density on the thiophene ring, which may affect its interaction with the catalyst's active sites. The bulky phenyl group can introduce steric hindrance, potentially influencing the mode of adsorption on the catalyst surface.

Table 1: General Mechanistic Pathways in Hydrodesulfurization of Substituted Thiophenes

| Pathway | Description | Key Intermediates | Factors Favoring Pathway |

|---|---|---|---|

| Direct Desulfurization (DDS) | Direct cleavage of C-S bonds without prior ring hydrogenation. | Adsorbed thiophenic species. | Steric hindrance around the double bonds of the thiophene ring. |

| Hydrogenation (HYD) | Initial hydrogenation of the thiophene ring followed by C-S bond cleavage. | Tetrahydrothiophene derivatives, dihydrothiophene derivatives. | Electron-withdrawing substituents on the thiophene ring. |

Evaluation of Catalyst Performance for Thiophene Removal

The performance of HDS catalysts is evaluated based on their activity and selectivity in removing sulfur-containing compounds. For refractory sulfur compounds like this compound, highly active catalysts are required. The choice of the active metal (e.g., Co, Ni) and the support material (e.g., alumina (B75360), silica) significantly impacts catalyst performance. mdpi.com

Table 2: Factors Influencing Catalyst Performance in Thiophene HDS

| Factor | Effect on Performance | Example |

|---|---|---|

| Active Metal | Influences intrinsic activity and selectivity. | Ni-promoted catalysts are often more effective for the HYD pathway, while Co-promoted catalysts can favor the DDS pathway. |

| Catalyst Support | Affects dispersion of the active phase and acidity. | Alumina (Al₂O₃) is a common support providing high surface area and mechanical strength. |

| Promoters | Enhance the activity of the primary catalytic metal. | Cobalt and Nickel are common promoters for Molybdenum disulfide catalysts. |

| Reaction Conditions | Temperature, pressure, and H₂/oil ratio impact conversion and selectivity. | Higher temperatures generally increase the reaction rate but can also lead to catalyst deactivation. |

Thiophene Derivatives as Ligands or Components in Catalytic Systems

Thiophene and its derivatives can act as ligands in transition metal complexes, which can then be utilized in homogeneous catalysis. nih.gov The sulfur atom in the thiophene ring possesses a lone pair of electrons that can coordinate to a metal center. Additionally, the π-system of the aromatic ring can also participate in bonding with the metal. This versatility allows thiophenic compounds to be incorporated into various ligand architectures.

While there is a broad body of research on thiophene-based ligands, specific examples detailing the use of this compound as a ligand in a catalytic system are not prominent in the available literature. However, the general principles of thiophene coordination chemistry suggest that it could potentially be used to synthesize novel ligands. The substituents on the thiophene ring would modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. For instance, the bulky phenyl group could create a specific steric environment around the metal center, which could be advantageous in certain asymmetric catalytic reactions.

Catalytic Synthesis of Thiophenes from Precursors (e.g., Furan)

The catalytic synthesis of substituted thiophenes is an area of significant research interest, as these compounds are valuable building blocks in medicinal chemistry and materials science. Various catalytic methods have been developed for the synthesis of thiophenes from different precursors. organic-chemistry.orgresearchgate.net

One notable transformation is the conversion of furans to thiophenes. This typically involves a reaction with a sulfurizing agent, such as hydrogen sulfide, in the presence of a solid acid catalyst like alumina at high temperatures. While this method is established for the synthesis of unsubstituted thiophene from furan (B31954), its application for the direct synthesis of a polysubstituted derivative like this compound from a corresponding furan precursor is not explicitly documented in the reviewed literature.

Other catalytic methods for the synthesis of substituted thiophenes include:

Palladium-catalyzed cross-coupling reactions: These methods, such as Suzuki or Stille couplings, are powerful tools for introducing aryl or other substituents onto a pre-existing thiophene core. jcu.edu.au

Cyclization of functionalized acyclic precursors: Various catalytic systems can promote the cyclization of appropriately substituted four-carbon chains with a sulfur source to form the thiophene ring. organic-chemistry.org

The synthesis of this compound would likely involve a multi-step process, potentially utilizing some of these catalytic strategies to build the desired substitution pattern on the thiophene ring.

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

Spectroscopic Techniques beyond Basic Identification

Spectroscopic methods are instrumental in probing the intricate details of molecular structure and dynamics. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray diffraction, and vibrational spectroscopy offer complementary information that, when combined, provides a holistic view of the compound's characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. iosrjournals.org For 2,4-Dimethyl-5-phenylthiophene, ¹H and ¹³C NMR are fundamental for confirming the basic structure. However, more advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating its conformational preferences and intermolecular interactions.

The conformation of this compound is largely defined by the dihedral angle between the thiophene (B33073) and phenyl rings. Due to steric hindrance between the phenyl group and the methyl group at the 4-position of the thiophene ring, free rotation around the C-C single bond connecting the two rings is likely restricted. This can lead to distinct, stable conformers. A NOESY experiment can reveal through-space correlations between protons on the phenyl ring and the methyl groups on the thiophene ring, providing direct evidence for the preferred orientation of the rings relative to each other. researchgate.net For instance, an observable NOE between a proton on the phenyl ring and the protons of the methyl group at the 4-position would indicate a conformation where these groups are in close proximity.

In solution, the molecule may exist in equilibrium between different conformations. The rates of interconversion between these conformers can also be studied using variable temperature NMR experiments. nih.gov Changes in chemical shifts and the coalescence of signals as the temperature is varied can provide thermodynamic and kinetic information about the conformational dynamics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho) | 7.3-7.5 | 128.0-129.0 |

| Phenyl-H (meta) | 7.2-7.4 | 127.0-128.0 |

| Phenyl-H (para) | 7.1-7.3 | 125.0-126.0 |

| Thiophene-H (3) | 6.8-7.0 | 123.0-125.0 |

| Methyl-H (2) | 2.3-2.5 | 14.0-16.0 |

| Methyl-H (4) | 2.1-2.3 | 13.0-15.0 |

| Thiophene-C (2) | - | 138.0-140.0 |

| Thiophene-C (3) | - | 124.0-126.0 |

| Thiophene-C (4) | - | 135.0-137.0 |

| Thiophene-C (5) | - | 140.0-142.0 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

While NMR provides information about the structure in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and the conformation of the molecule in the crystalline form.

Table 2: Typical Intermolecular Interaction Distances in Phenylthiophene Derivatives

| Interaction Type | Typical Distance (Å) |

|---|---|

| π-π Stacking (centroid-to-centroid) | 3.5 - 4.0 |

| C-H···π | 2.5 - 3.0 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the functional groups present in a molecule and its electronic transitions.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the thiophene and phenyl rings, as well as the methyl groups. nii.ac.jp The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of both rings will be observed in the 1600-1450 cm⁻¹ region. The presence of the thiophene ring can be confirmed by the characteristic C-S stretching vibration, which is typically found in the 800-600 cm⁻¹ range. iosrjournals.org The methyl groups will exhibit C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretch (Thiophene and Phenyl) |

| 2950-2850 | Aliphatic C-H stretch (Methyl) |

| 1600-1450 | Aromatic C=C stretch |

| 1450, 1375 | Methyl C-H bend |

UV-Vis spectroscopy probes the electronic transitions within the molecule. Phenylthiophene derivatives are known to exhibit strong absorption in the UV region due to π-π* transitions within the conjugated system. researchgate.net The absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents. For this compound, the conjugation between the phenyl and thiophene rings is expected to result in a λmax in the range of 250-300 nm. biointerfaceresearch.com

Both FT-IR and UV-Vis spectroscopy can be employed for reaction monitoring. researchgate.net For example, during the synthesis of this compound, the disappearance of the characteristic bands of the starting materials and the appearance of the product's signature peaks in the FT-IR spectrum can be used to follow the progress of the reaction. Similarly, changes in the UV-Vis absorption spectrum can indicate the formation of the conjugated phenylthiophene system.

Microscopic and Imaging Techniques for Material Characterization (e.g., Scanning Electron Microscopy for self-assembled structures)

Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are invaluable for visualizing the morphology of materials at the micro- and nanoscale. While this compound is a small molecule, it, like many other π-conjugated systems, has the potential to self-assemble into larger, ordered structures under specific conditions, such as through vapor deposition or precipitation from solution. rsc.org

The self-assembly of thiophene derivatives is driven by a combination of intermolecular forces, including π-π stacking and van der Waals interactions. cmu.edu The resulting supramolecular structures can exhibit various morphologies, such as nanofibers, nanorods, or thin films. SEM can be used to directly observe the size, shape, and organization of these self-assembled structures. For instance, studies on other substituted thiophenes have shown the formation of crystalline microfibers and nanostructures when self-assembled on surfaces. rsc.org

By controlling the conditions of self-assembly (e.g., solvent, temperature, substrate), it may be possible to tune the morphology of the resulting structures of this compound. SEM analysis would be a critical tool in characterizing these morphologies and understanding the relationship between the molecular structure and the resulting supramolecular architecture.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Enhanced Sustainability

The future of synthesizing 2,4-Dimethyl-5-phenylthiophene and related structures is increasingly focused on green chemistry principles to mitigate environmental impact and improve efficiency. nih.gov Traditional methods for creating thiophene (B33073) rings, while effective, often rely on harsh conditions or toxic reagents. nih.gov Emerging research, therefore, prioritizes the development of more sustainable synthetic routes.

Key trends in this area include:

Microwave-Assisted Synthesis: This technique offers rapid, efficient, and environmentally friendly methodologies for synthesizing thiophene oligomers and other derivatives, often performed under solvent-free conditions using solid supports like aluminum oxide. acs.org

Metal-Free Methodologies: To reduce metal toxicity and advance green chemistry, novel synthetic approaches are being devised that utilize elemental sulfur or potassium sulfide (B99878) as the sulfur source, avoiding heavy metal catalysts. nih.govorganic-chemistry.org

Alternative Solvents: Research is exploring the use of greener solvents, such as water or deep eutectic solvents, for reactions like the Pd-catalysed direct C–H arylation of thiophenes. rsc.orgunito.it This approach not only enhances sustainability but can also simplify product recovery. unito.it

Multicomponent Reactions (MCRs): MCRs are being developed for thiophene synthesis, including Domino methods that can be conducted in water, combining aldehydes, activated methylene (B1212753) halides, and elemental sulfur with 1,3-dicarbonyl compounds. nih.gov These reactions improve atom economy by constructing complex molecules in a single step. researchgate.net

Future efforts will likely focus on refining these methods to improve yields, expand substrate scope, and scale up production for industrial applications, making the synthesis of compounds like this compound more economical and environmentally benign. ingentaconnect.com

Rational Design of this compound-based Functional Materials

This compound serves as a valuable building block in materials science, particularly for organic electronics, due to its inherent stability and electronic properties. chemimpex.com The rational design of materials based on this and similar thiophene scaffolds is a major area of future research, aiming to create advanced materials with tailored optical and electrical characteristics. cmu.edu

Emerging trends in this field include: